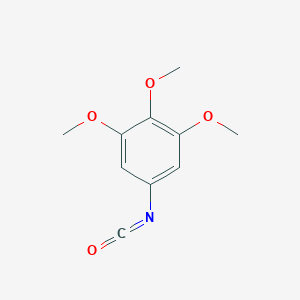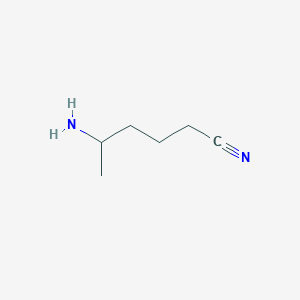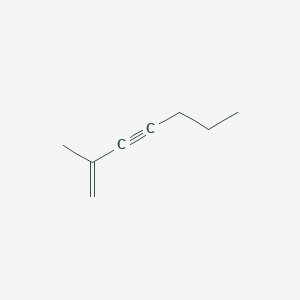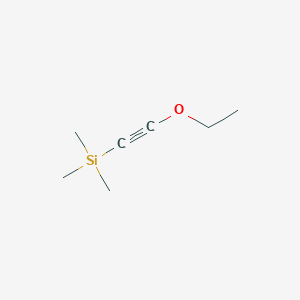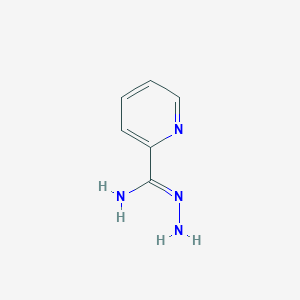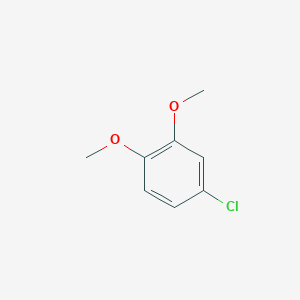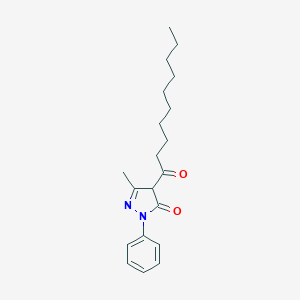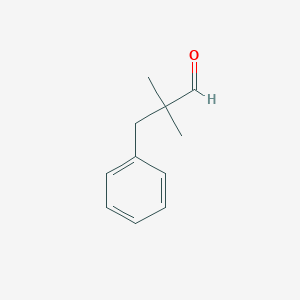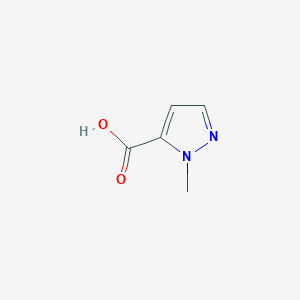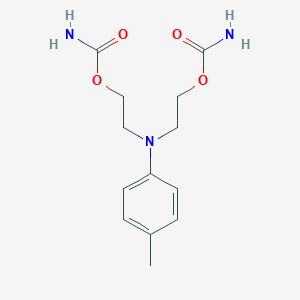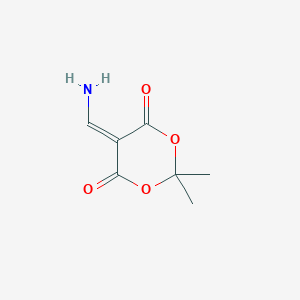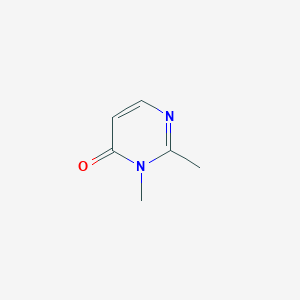
2,3-Dimethyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-4(3H)-pyrimidinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-4(3H)-pyrimidinone is not yet fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes that are critical for the growth and proliferation of cancer cells and viruses.
Biochemische Und Physiologische Effekte
2,3-Dimethyl-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and viruses. In vivo studies have shown that it can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3-Dimethyl-4(3H)-pyrimidinone in lab experiments is its high purity. This compound can be synthesized to a high degree of purity, making it ideal for use in various experiments. However, one of the limitations of using this compound is its cost. The synthesis of this compound can be expensive, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dimethyl-4(3H)-pyrimidinone. One potential direction is the development of new synthesis methods that are more cost-effective and efficient. Another direction is the study of the compound's potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesemethoden
2,3-Dimethyl-4(3H)-pyrimidinone can be synthesized through a variety of methods, including the reaction of 2,3-dimethylpyridine with cyanamide or the reaction of 2,3-dimethyl-1,4-dihydropyrimidine-5-carboxylic acid with thionyl chloride. The synthesis of this compound is critical for its scientific research applications.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-4(3H)-pyrimidinone has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been shown to have anticancer and antiviral properties. In agriculture, it has been studied for its potential as a herbicide. In industry, it has been studied for its potential as a polymer additive.
Eigenschaften
CAS-Nummer |
17758-38-2 |
|---|---|
Produktname |
2,3-Dimethyl-4(3H)-pyrimidinone |
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O/c1-5-7-4-3-6(9)8(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
AHQSDTAPZOQQBJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=O)N1C |
Kanonische SMILES |
CC1=NC=CC(=O)N1C |
Synonyme |
2,3-Dimethylpyrimidin-4(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



